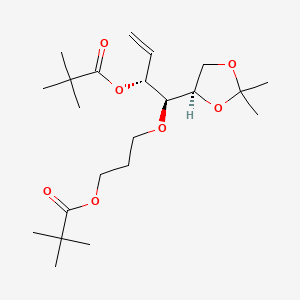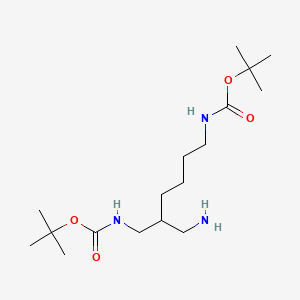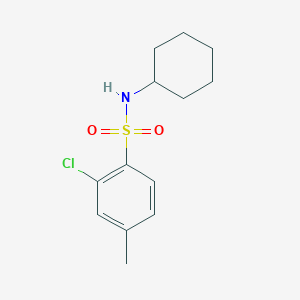
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14ClFN2O and a molecular weight of 256.7 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different functionalized piperazine derivatives .
Applications De Recherche Scientifique
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to various receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-6-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of a methyl group on the piperazine ring.
N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine: Contains an imidazoquinoxaline moiety instead of a simple phenyl ring.
Uniqueness
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H14ClFN2O |
|---|---|
Poids moléculaire |
256.70 g/mol |
Nom IUPAC |
(2-chloro-6-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14ClFN2O/c1-8-7-16(6-5-15-8)12(17)11-9(13)3-2-4-10(11)14/h2-4,8,15H,5-7H2,1H3 |
Clé InChI |
JFDWQRWKFNYZSL-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)

![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)










